molecular formula C4H2FIN2 B6230160 4-fluoro-5-iodopyrimidine CAS No. 1804490-26-3

4-fluoro-5-iodopyrimidine

Cat. No.: B6230160
CAS No.: 1804490-26-3
M. Wt: 224
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-5-iodopyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-5-iodopyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the direct fluorination and iodination of pyrimidine. The reaction conditions often include the use of fluorinating agents such as Selectfluor and iodinating agents like iodine or N-iodosuccinimide (NIS) under controlled temperatures and solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-iodopyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyrimidines .

Mechanism of Action

The mechanism of action of 4-fluoro-5-iodopyrimidine involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity and the iodine atom’s size can influence the compound’s binding affinity and selectivity towards enzymes and receptors. These interactions can lead to the inhibition or activation of biological pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-5-iodopyrimidine is unique due to the presence of both fluorine and iodine atoms, which can provide distinct chemical reactivity and biological activity compared to other fluorinated or iodinated pyrimidines. This dual substitution can enhance its potential as a versatile intermediate in organic synthesis and drug development .

Properties

CAS No.

1804490-26-3

Molecular Formula

C4H2FIN2

Molecular Weight

224

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.